10-Pahsa

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

10-PAHSA hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung zur Untersuchung von Veresterung und Lipidchemie.

Industrie: Potenzielle Anwendungen bei der Entwicklung von lipidbasierten Pharmazeutika und Nutrazeutika.

Wirkmechanismus

Der Mechanismus, durch den this compound seine Wirkungen entfaltet, beinhaltet mehrere molekulare Ziele und Signalwege:

Glukosetoleranz: This compound verbessert die Glukosetoleranz, indem es die Insulinsekretion und -empfindlichkeit erhöht.

Entzündungshemmende Wirkungen: Es reduziert Entzündungen, indem es die Aktivität von entzündungsfördernden Zytokinen und Signalwegen moduliert.

Stoffwechselwege: Es ist am Lipidstoffwechsel und an der Energiehomöostase beteiligt und beeinflusst die Expression von Genen, die mit diesen Prozessen zusammenhängen.

Wirkmechanismus

Target of Action

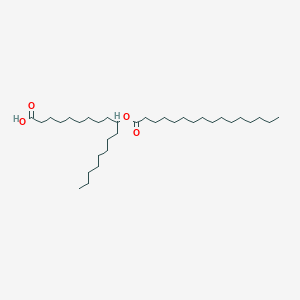

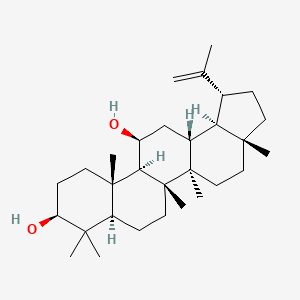

10-Pahsa is a newly identified endogenous lipid that belongs to a collection of branched fatty acid esters of hydroxy fatty acids (FAHFAs). It is a FAHFA in which palmitic acid is esterified to 10-hydroxy stearic acid . Among the FAHFA family members, PAHSAs are the most abundant in the adipose tissue of glucose-tolerant AG4OX mice, which overexpress the Glut4 glucose transporter specifically in adipose tissue .

Mode of Action

This compound, like other FAHFAs, is known to improve glucose tolerance, stimulate insulin secretion, and have anti-inflammatory effects . These effects suggest that this compound interacts with its targets to modulate metabolic and inflammatory pathways.

Biochemical Pathways

Given its role in improving glucose tolerance and stimulating insulin secretion, it is likely that this compound affects pathways related to glucose metabolism and insulin signaling .

Pharmacokinetics

Like other lipids, it is likely that this compound is absorbed in the intestines, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine and feces . The bioavailability of this compound would be influenced by these ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Result of Action

The molecular and cellular effects of this compound’s action include improved glucose tolerance, stimulated insulin secretion, and reduced inflammation . These effects suggest that this compound may play a role in managing metabolic syndrome and inflammation .

Biochemische Analyse

Biochemical Properties

10-PAHSA interacts with various enzymes, proteins, and other biomolecules. It is most abundant in the adipose tissue of glucose-tolerant AG4OX mice, which overexpress the Glut4 glucose transporter specifically in adipose tissue

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by improving glucose tolerance, stimulating insulin secretion, and having anti-inflammatory effects . These effects impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 10-PAHSA umfasst die Veresterung von Palmitinsäure mit 10-Hydroxystearinsäure. Die Reaktion erfordert in der Regel die Verwendung eines Katalysators und eines geeigneten Lösungsmittels, um den Veresterungsprozess zu erleichtern . Die Reaktionsbedingungen umfassen häufig:

Katalysator: Saure Katalysatoren wie Schwefelsäure oder p-Toluolsulfonsäure.

Lösungsmittel: Organische Lösungsmittel wie Dichlormethan oder Toluol.

Temperatur: Die Reaktion wird in der Regel bei erhöhten Temperaturen, etwa 60-80 °C, durchgeführt.

Zeit: Die Reaktionszeit kann variieren, liegt aber in der Regel zwischen einigen Stunden und über Nacht.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound würde wahrscheinlich ähnliche Veresterungsprozesse, aber in größerem Maßstab, umfassen. Dies würde erfordern:

Großreaktoren: Um das erhöhte Volumen an Reaktanten zu verarbeiten.

Effiziente Mischsysteme: Um einheitliche Reaktionsbedingungen zu gewährleisten.

Reinigungssysteme: Wie Destillation oder Chromatographie, um das Endprodukt zu isolieren und zu reinigen.

Analyse Chemischer Reaktionen

Reaktionstypen

10-PAHSA kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppe in this compound kann zu einem Keton oder einer Carbonsäure oxidiert werden.

Reduktion: Die Esterbindung kann zu den entsprechenden Alkoholen reduziert werden.

Substitution: Die Estergruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) können verwendet werden.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden üblicherweise eingesetzt.

Substitution: Nukleophile wie Amine oder Thiole können in Gegenwart einer Base verwendet werden.

Hauptprodukte

Oxidation: Bildung von Ketonen oder Carbonsäuren.

Reduktion: Bildung von primären oder sekundären Alkoholen.

Substitution: Bildung von Amiden oder Thioestern.

Vergleich Mit ähnlichen Verbindungen

10-PAHSA ist unter den FAHFAs einzigartig aufgrund seiner spezifischen Veresterung von Palmitinsäure mit 10-Hydroxystearinsäure. Zu ähnlichen Verbindungen gehören:

9-PAHSA: Eine weitere FAHFA mit ähnlichen antidiabetischen und entzündungshemmenden Eigenschaften.

13-PAHSA: Ein weiteres Isomer mit potenziellen therapeutischen Wirkungen.

Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, können sich aber in ihren biologischen Aktivitäten und therapeutischen Potenzialen unterscheiden.

Eigenschaften

IUPAC Name |

10-hexadecanoyloxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-17-23-27-31-34(37)38-32(28-24-20-10-8-6-4-2)29-25-21-18-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHRDGWHIDFWID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801269552 | |

| Record name | 10-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801269552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | FAHFA(16:0/10-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1636134-73-0 | |

| Record name | 10-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1636134-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801269552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAHFA(16:0/10-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4'-imidazolidine]](/img/structure/B593600.png)

![1H-2,5-Methano[1,3]diazepino[1,2-a]benzimidazole](/img/structure/B593603.png)

![2h-[1,3,4]Thiadiazino[3,2-a]benzimidazole](/img/structure/B593605.png)

![benzyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593606.png)

![methyl (5Z)-5-ethylidene-4-[2-[2-[(1R,8Z,14S)-8-ethylidene-17-methyl-3,11-dioxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-en-15-yl]propoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B593613.png)

![2-[(E)-but-1-en-3-ynyl]-1-oxidopyridin-1-ium](/img/structure/B593622.png)